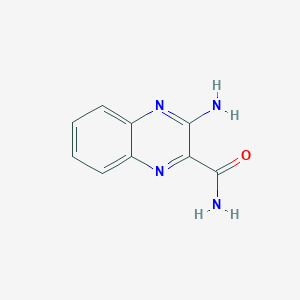

3-Aminoquinoxaline-2-carboxamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-aminoquinoxaline-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c10-8-7(9(11)14)12-5-3-1-2-4-6(5)13-8/h1-4H,(H2,10,13)(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLZNCHUOPLEEDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 3 Aminoquinoxaline 2 Carboxamide Derivatives

Reactions Involving the Amine Functionality at Position 3

The amino group at the C-3 position of the quinoxaline (B1680401) ring is a key nucleophilic center, readily participating in reactions that lead to the formation of amides, carbamates, and more complex fused heterocyclic systems.

The primary amine at position 3 can be readily acylated to form the corresponding N-acyl derivatives. This common transformation is a fundamental step in modifying the properties of the parent compound. Acylation can be achieved using various acylating agents, such as acid chlorides or isocyanates, often under basic conditions to facilitate the reaction. nih.govthieme-connect.de

For instance, the acylation of 3-aminoquinoxaline-2-carbonitrile 1,4-dioxides, close analogs of the title compound, with acid chlorides leads to the formation of the corresponding amides. nih.gov Similarly, reaction with isocyanates yields cyclic carbamates, which can be subsequently opened by alcohols to produce alkylcarbamates. nih.govnih.gov These reactions highlight the nucleophilic character of the 3-amino group, which acts as a better nucleophile than alcohols or thiols in these contexts. thieme-connect.de

Table 1: Examples of Acylation Reactions on 3-Aminoquinoxaline Derivatives

| Starting Material | Reagent | Product Type | Reference |

| 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxides | Acid Chlorides | Amides | nih.gov |

| 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxides | Isocyanates | Cyclic Carbamates | nih.govnih.gov |

| Cyclic Carbamates (from previous reaction) | Alcohols | Alkylcarbamates | nih.govnih.gov |

The 3-amino group, in conjunction with the adjacent carboxamide or a derivative thereof, serves as a precursor for the synthesis of novel fused heterocyclic systems. A notable example is the formation of 1,3,2-diazaphosphorino[4,5-b]quinoxaline derivatives.

The reaction of 3-aminoquinoxaline-2-carboxamide 1,4-dioxides (or the corresponding 2-carbonitrile derivatives) with phosphorus pentasulfide (P₂S₅) in boiling pyridine (B92270) initiates a cyclization process. nih.govunav.edu This transformation results in the formation of a fused diazaphosphorine ring system. unav.edu Further methylation of these diazaphosphorins can yield N,S,S-trimethyl derivatives. unav.edu The synthesis of such fused systems is a significant strategy in medicinal chemistry, as it allows for the creation of complex, three-dimensional structures from simpler precursors. cusat.ac.in

Table 2: Synthesis of Fused Diazaphosphorins

| Starting Material | Reagent | Product System | Reference |

| 3-Aminoquinoxaline-2-carboxamide 1,4-dioxide | P₂S₅ | 1,3,2-Diazaphosphorino[4,5-b]quinoxaline | nih.govunav.edu |

| 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide | P₂S₅ | 1,3,2-Diazaphosphorino[4,5-b]quinoxaline | unav.edu |

| Diazaphosphorin-thiones | Methyl Iodide | N,S,S-trimethyl diazaphosphorins | unav.edu |

Reactions Involving the Carboxamide Functionality at Position 2

The carboxamide group at the C-2 position can undergo various transformations, including hydrolysis, reduction, and cyclization, leading to different quinoxaline derivatives. Its reactivity is often influenced by the adjacent amino group.

Hydrolysis of the carboxamide group to the corresponding carboxylic acid can be achieved, although direct alkaline hydrolysis of related quinoxaline 1,4-dioxides can be inefficient due to the instability of the heterocyclic ring under strong basic conditions. nih.gov The synthesis of the carboxamide itself is commonly accomplished by coupling the corresponding quinoxaline-2-carboxylic acid with an amine using a peptide coupling agent like diphenylphosphoryl azide (B81097) (DPPA) or propylphosphonic anhydride (B1165640) (T3P). nih.govtandfonline.com

The 3-amino-2-carboxamide moiety is a valuable synthon for building further fused rings. For example, 3-aminothieno[2,3-b]quinoxaline-2-carboxamide, an analog, undergoes cyclization with reagents like formamide (B127407) or phenyl isocyanate to yield pyrimido[5′,4′:4,5]thieno[2,3-b]quinoxalines. researchgate.net This demonstrates that the carboxamide group, in concert with the neighboring amine, can act as a building block for annulated heterocyclic systems like pyrimido[4,5-b]quinoxalines. researchgate.netphcogj.com

Transformations of the Quinoxaline Ring System (e.g., to Alloxazine)

The quinoxaline ring system can be chemically transformed into other heterocyclic structures, such as alloxazines (benzo[g]pteridine-2,4(1H,3H)-diones). While the direct conversion of 3-aminoquinoxaline-2-carboxamide to an alloxazine (B1666890) is not commonly reported, the reverse reaction is well-documented, establishing a clear chemical link between these two scaffolds.

Studies have shown that the alkaline hydrolysis of fused alloxazine derivatives can lead to the formation of quinoxaline-2-carboxylic acids. sapub.orgcusat.ac.in For example, 8-amino-1H-benzo[g]pteridine-2,4-dione undergoes hydrolysis to yield 6-amino-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid. sapub.orgresearchgate.net Furthermore, certain N(1)-alkylated alloxazine derivatives have been observed to decompose under high pH conditions, yielding a quinoxaline-3-N-methylcarboxamide derivative, which further supports the transformation pathway from the alloxazine to the quinoxaline ring system. umich.edu These transformations underscore the inherent instability of the pyrimidine (B1678525) ring of the alloxazine nucleus under certain conditions, leading to a ring-opening and re-cyclization or degradation to the more stable quinoxaline core.

Nucleophilic Substitution Reactions on Activated Quinoxaline Derivatives

While the core quinoxaline ring is electron-deficient, nucleophilic aromatic substitution (SNAᵣ) reactions typically require activation by electron-withdrawing groups on the benzene (B151609) portion of the ring or the presence of a good leaving group. researchgate.netrsc.org

Halogenated quinoxalines, particularly those with a halogen at the 6- or 7-position, are common substrates for nucleophilic substitution. The reaction of 6-fluoro- or 6-chloroquinoxalines with various amines (such as pyrrolidine (B122466) or piperazine) proceeds to yield the corresponding 6-aminoquinoxaline (B194958) derivatives. researchgate.net These reactions can be significantly accelerated using microwave irradiation, reducing reaction times from many hours to minutes. researchgate.net The efficiency of the substitution is influenced by the nature of both the leaving group and the incoming nucleophile. researchgate.net

Another strategy for introducing an amino group onto the quinoxaline core involves the nucleophilic substitution of a chloro group at the 3-position of a quinoxaline 1,4-dioxide derivative. nih.govnih.gov This substitution can be accomplished using diamines in the presence of a base like potassium carbonate. nih.gov These methods are synthetically valuable for creating libraries of substituted quinoxaline derivatives for biological screening.

Table 3: Nucleophilic Substitution on Activated Quinoxaline Derivatives

| Substrate | Nucleophile | Product | Conditions | Reference |

| 6-Fluoroquinoxaline | Pyrrolidine | 6-(1-Pyrrolidinyl)-quinoxaline | Microwave, 120-150 °C, 30-60 min | researchgate.net |

| 6-Fluoro-2,3-diarylquinoxalines | Nitrogen Heterocycles | 6-(Heterocyclyl)-2,3-diarylquinoxalines | Microwave, 150 °C, 30 min | researchgate.net |

| 3-Chloroquinoxaline 1,4-dioxides | Piperazine (B1678402) | 3-(Piperazin-1-yl)quinoxaline 1,4-dioxides | K₂CO₃, Chloroform | nih.gov |

| 3-Chloro-6-fluoro-quinoxaline-2-carboxylate | 3-Aminophenol | 3-((3-Hydroxyphenyl)amino)quinoxaline-2-carboxylate | Microwave, Ethanol | nih.gov |

Coordination Chemistry and Metal Complexes of 3 Aminoquinoxaline 2 Carboxamide Derivatives

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with 3-aminoquinoxaline-2-carboxamide derivatives typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. nih.govnih.gov Various transition metal ions, including Co(II), Ni(II), Cu(II), and Zn(II), have been successfully used to form stable complexes. nih.gov The resulting solid complexes are often isolated and purified before characterization.

Spectroscopic methods are crucial for elucidating the structure and bonding within these metal complexes.

Infrared (IR) Spectroscopy: IR spectra provide evidence of coordination by showing shifts in the vibrational frequencies of the ligand's functional groups upon complexation. For instance, a notable change in the stretching frequencies of the amino (-NH2) and carbonyl (C=O) groups confirms their involvement in bonding with the metal ion. The appearance of new bands at lower frequencies can be assigned to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds, further supporting coordination. ijese.org

UV-Visible (UV-Vis) Spectroscopy: Electronic spectra of these complexes reveal information about the geometry around the central metal ion. The spectra typically show bands corresponding to π-π* and n-π* transitions within the ligand, as well as d-d transitions and charge transfer bands in the metal complexes. ijese.org These transitions are characteristic of the specific coordination environment, with octahedral and square planar geometries being commonly observed. ijese.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is another powerful tool for characterizing these complexes. The chemical shifts of the ligand's protons, particularly those near the coordination sites, are altered upon complexation. For example, a downfield shift of the azomethine proton signal can confirm the coordination of the imine nitrogen to the metal center. ijese.org

Mass Spectrometry: This technique is used to confirm the molecular weight and stoichiometry of the synthesized complexes. researchgate.net

Table 1: Spectroscopic Data for Selected Metal Complexes of Quinoxaline (B1680401) Derivatives

| Complex | Key IR Bands (cm⁻¹) | UV-Vis λₘₐₓ (nm) | Geometry |

|---|

| [Co(L)₂Cl₂] | ν(C=O): ~1640-1654 ν(C=N): ~1585-1610 ν(M-N): ~477-590 | Transitions suggest octahedral geometry | Octahedral | | [Ni(L)₂Cl₂] | ν(C=O): ~1640-1654 ν(C=N): ~1585-1610 ν(M-N): ~477-590 | Transitions suggest octahedral geometry | Octahedral | | [Cu(L)₂Cl₂] | ν(C=O): ~1640-1654 ν(C=N): ~1585-1610 ν(M-N): ~477-590 | Transitions suggest distorted octahedral or square planar geometry | Distorted Octahedral | | [Zn(L)₂Cl₂] | ν(C=O): ~1640-1654 ν(C=N): ~1585-1610 ν(M-N): ~477-590 | Consistent with tetrahedral or octahedral geometry | Octahedral | Note: 'L' represents a 3-aminoquinoxaline-2-carboxamide derivative. Data is generalized from typical findings. researchgate.net

Ligand Properties and Coordination Modes of 3-Aminoquinoxaline-2-carboxamide Analogues

Derivatives of 3-aminoquinoxaline-2-carboxamide are versatile ligands capable of coordinating to metal ions in various ways. semanticscholar.org Their coordination behavior is largely dictated by the presence of multiple donor atoms, namely the nitrogen atoms of the quinoxaline ring and the amino group, and the oxygen atom of the carboxamide group.

These ligands commonly act as bidentate chelating agents, forming stable ring structures with the metal ion. nih.gov The most frequent coordination mode involves the nitrogen atom of the pyrazine (B50134) ring and the oxygen atom of the amide group. researchgate.neteurjchem.com Another possibility is coordination through the amino group's nitrogen and the pyrazine ring nitrogen. The specific mode of coordination can be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other substituents on the quinoxaline ring. Spectroscopic data, particularly IR and NMR, are instrumental in determining the precise coordination sites. researchgate.net

Influence of Metal Complexation on the Chemical Reactivity of the Ligand System

The coordination of a 3-aminoquinoxaline-2-carboxamide ligand to a metal center can significantly alter its chemical reactivity. This change is primarily due to the modification of the electronic properties of the ligand system upon complex formation. The metal ion can act as a Lewis acid, withdrawing electron density from the ligand.

This electronic perturbation can affect various aspects of the ligand's reactivity:

Electrophilicity/Nucleophilicity: The withdrawal of electron density by the metal ion generally increases the electrophilicity of the quinoxaline ring, making it more susceptible to nucleophilic attack. Conversely, the nucleophilicity of the donor atoms is reduced upon coordination.

Redox Properties: The electrochemical behavior of the ligand can be modified upon complexation. Cyclic voltammetry studies on related quinoxaline complexes have shown shifts in the redox potentials, indicating that the metal center can influence the ease of oxidation or reduction of the ligand. nih.gov

Reactivity of Substituents: The reactivity of other functional groups on the quinoxaline ring can also be influenced. For example, the acidity of protons on the ligand may change upon coordination.

Biological Activity: In many cases, metal complexes of quinoxaline derivatives exhibit enhanced biological activities compared to the free ligands. tandfonline.com This is often attributed to the changes in properties like liposolubility and the ability of the complex to interact with biological targets. tandfonline.comnih.gov

Computational Studies of Metal-Ligand Interactions and Complex Stability

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for studying the properties of metal complexes of quinoxaline derivatives. tandfonline.comfigshare.com These theoretical studies provide deep insights into the nature of metal-ligand bonding, the electronic structure of the complexes, and their relative stabilities. frontiersin.org

Key areas investigated using computational methods include:

Electronic Structure Analysis: Molecular orbital (MO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding the electronic transitions observed in UV-Vis spectra and predicting the reactivity of the complexes. frontiersin.org The energy gap between the HOMO and LUMO is a key parameter related to the chemical reactivity and stability of the molecule. frontiersin.org

Stability Constants: The stability of metal complexes in solution is quantified by their formation or stability constants (Log K). While often determined experimentally through techniques like potentiometric or spectrophotometric titrations, computational models can also predict the relative stabilities of different complexes. researchgate.netbepls.comresearchgate.net The Irving-Williams series, which predicts the relative stabilities of high-spin octahedral complexes of first-row transition metals (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)), often serves as a benchmark for both experimental and theoretical results. researchgate.net

Table 2: Representative Calculated Stability Constants (log K) for Metal(II) Complexes

| Metal Ion | Ligand Type | Log K₁ | Log β₂ |

|---|---|---|---|

| Ni(II) | Amino Acid | ~5.0 - 6.0 | ~10.0 - 11.5 |

| Cu(II) | Amino Acid | ~7.5 - 8.5 | ~14.0 - 15.5 |

| Zn(II) | Amino Acid | ~4.5 - 5.5 | ~9.0 - 10.0 |

| Co(II) | Amino Acid | ~4.0 - 5.0 | ~8.0 - 9.5 |

Note: These are typical ranges for bivalent metal ions with amino acid-type ligands, which share coordination features with 3-aminoquinoxaline-2-carboxamide. Actual values depend on the specific ligand and experimental conditions. researchgate.netnih.gov

Structure Activity Relationship Sar Studies and Rational Design

Impact of Substituents on Biological Potency and Selectivity

The biological profile of 3-aminoquinoxaline-2-carboxamide derivatives can be finely tuned by introducing various substituents onto the quinoxaline (B1680401) ring system. The electronic properties and position of these substituents play a critical role in modulating the compound's efficacy and target specificity.

The electronic nature of substituents on the benzene (B151609) portion of the quinoxaline ring is a determining factor for the biological activity of these compounds.

Electron-Withdrawing Groups (EWGs): A substantial body of evidence indicates that the presence of electron-withdrawing groups (EWGs) at positions 6 and/or 7 of the quinoxaline ring generally enhances biological activity, particularly for anticancer and antiparasitic applications. frontiersin.orgunav.edu For instance, derivatives bearing strong EWGs such as chloro (-Cl), fluoro (-F), and trifluoromethyl (-CF3) have demonstrated increased potency. frontiersin.orgunav.edu The introduction of EWGs makes the molecule more susceptible to reduction, which is a key activation step for its mechanism of action, especially under hypoxic conditions found in solid tumors. frontiersin.org Studies on 3-aminoquinoxaline-2-carbonitrile 1,4-di-N-oxides showed that as the electron-withdrawing character of the substituent at position 6 or 7 increases, the reduction potential becomes more positive, facilitating the compound's reduction and enhancing its toxicity towards hypoxic cells. frontiersin.org The 6,7-dichloro and 6,7-difluoro derivatives were found to be the most potent cytotoxins in one such study. frontiersin.org Similarly, for antitrypanosomal activity against Trypanosoma cruzi, halo-substituents at the benzene moiety produce more active compounds. frontiersin.org

Electron-Donating Groups (EDGs): The effect of electron-donating groups (EDGs) is more varied and appears to be context-dependent. In some cases, EDGs like methoxy (B1213986) (-OCH3) or dimethylamino (-N(CH3)2) can increase activity. For example, certain quinoxaline sulfonamide derivatives showed enhanced diuretic activity with the presence of a strong EDG like a methoxy group, while an EWG like a nitro group (-NO2) decreased this specific activity. mdpi.com In other studies on anticancer quinoxalines, electron-releasing groups on an aromatic ring fused to the quinoxaline system were found to increase activity. mdpi.comresearchgate.net Conversely, for other biological targets, EDGs can lead to a decrease in potency. mdpi.comresearchgate.net The specific interplay between the EDG, its position, and the biological target dictates the ultimate effect on activity.

| Substituent Type | Common Examples | General Effect on Potency | Biological Context | Reference |

|---|---|---|---|---|

| Strong Electron-Withdrawing | -Cl, -F, -CF3, -NO2 | Increase | Hypoxic Cytotoxicity, Antitrypanosomal, Antimycobacterial | frontiersin.orgunav.edu |

| Weak Electron-Withdrawing | Halogens | Increase/Moderate | Antibacterial, Anticancer | mdpi.commdpi.com |

| Strong Electron-Donating | -OCH3, -N(CH3)2 | Increase or Decrease (Context-Dependent) | Diuretic (Increase), Anticancer (Varies) | mdpi.commdpi.com |

The specific location of a substituent on the quinoxaline nucleus is as crucial as its electronic nature.

Positions 6 and 7: As highlighted, positions 6 and 7 on the benzene ring are key sites for modification. The introduction of EWGs at these positions consistently leads to enhanced potency in various models, including hypoxic cell toxicity and trypanocidal activity. frontiersin.orgbohrium.com This is often linked to the favorable impact on the molecule's reduction potential. frontiersin.orgunav.edu

Positions 2 and 3: Substituents at positions 2 and 3 of the pyrazine (B50134) ring also significantly influence biological activity. The nature of the group at the C3 position can affect antiparasitic activity. bohrium.com For example, replacing a methyl group at C3 with a trifluoromethyl group was found to be decisive in boosting the in vitro activity of derivatives that also had withdrawing substituents at C6 and C7. unav.edu Modifications at position 2, such as altering the carboxamide group to an ester or ketone, can also have a substantial impact on the cytotoxic profile of the compounds. rsc.org However, for certain activities like in vitro trypanocidal action, substitution at the C2 position appeared to be less critical. bohrium.com

The 1,4-di-N-oxide moiety is a hallmark of many biologically active quinoxaline derivatives and is often essential for their therapeutic effect. frontiersin.orgbohrium.com These N-oxide groups are critical for the compound's function as a bioreductive prodrug. bohrium.comnih.gov

In low-oxygen (hypoxic) environments, which are characteristic of solid tumors and certain infectious microorganisms, the N-oxide groups can be enzymatically reduced. frontiersin.orgunav.edu This bioreduction generates reactive radical species that can damage cellular macromolecules like DNA, leading to cell death. bohrium.com Consequently, the presence of both N-oxide groups is frequently cited as a requirement for potent activity, particularly for anticancer and antitrypanosomal effects. frontiersin.org Studies have consistently shown that the loss of one or both of the N-oxide oxygens results in a significant reduction or complete loss of cytotoxicity. frontiersin.org The electron-withdrawing nature of the N-oxide fragments also facilitates nucleophilic substitution reactions at various positions on the quinoxaline core, enabling the synthesis of diverse analogues. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design

To better understand the structural requirements for biological activity and to guide the design of new, more potent compounds, researchers have employed computational techniques like pharmacophore modeling. This approach identifies the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) and their spatial arrangement necessary for a molecule to interact with a specific biological target.

For a series of quinoxaline-2-carboxamide (B189723) 1,4-di-N-oxide derivatives with antimycobacterial activity, a pharmacophore model was developed using the LigandScout program. dntb.gov.uaresearchgate.net This model helped to rationalize the SAR of the series and provided a template for designing new analogues with optimized activity against Mycobacterium tuberculosis. Pharmacophore models for other targets, such as VEGFR-2 inhibitors, have also indicated the importance of steric and hydrogen bond acceptor groups for inhibitory potency. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models allow for the prediction of potency for newly designed molecules before their synthesis.

For quinoxaline 1,4-dioxides, 3D-QSAR modeling using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) has been performed to understand the requirements for antimycobacterial activity. mdpi.com The results from these models highlighted several critical structural features for inhibiting pathogen growth:

Position 7: Electron-withdrawing and sterically bulky substituents, particularly halogens, at this position are preferred for increasing antimycobacterial activity. mdpi.com

Position 2: The introduction of hydrogen bond donors at the C2 position was also identified as being favorable. mdpi.com

These findings align with experimental SAR data and provide a quantitative framework for designing next-generation antitubercular agents based on the quinoxaline scaffold. researchgate.netmdpi.com

Molecular Docking and Binding Mode Predictions with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation and binding mode of a ligand when it interacts with a target protein or enzyme. This provides insights into the specific molecular interactions that underpin the compound's biological effect.

Docking studies have been conducted on quinoxaline derivatives to elucidate their mechanism of action. For example, novel 2,3-diaminoquinoxaline analogues were docked into the quinolone-binding site of S. aureus DNA gyrase, a key bacterial enzyme. tandfonline.com The results showed that the compounds could act as DNA intercalators, with key interactions involving specific amino acid residues (Ser-1084) and DNA bases. tandfonline.com

In the context of antimycobacterial activity, docking studies of quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives were performed to investigate their binding mode. The computational analysis confirmed a preferential binding mode within the active site of the target, which was consistent with the binding of known inhibitors, thereby validating the potential mechanism of action for this class of compounds. dntb.gov.ua

Advanced Computational and Theoretical Chemistry Studies

Electronic Structure Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules, providing insights into their geometry, stability, and electronic properties. Studies on quinoxaline (B1680401) derivatives have utilized DFT to understand their fundamental characteristics.

For instance, DFT calculations have been performed on related quinoxaline structures, such as 3-aminoquinoxaline-2-carbonitrile 1,4-dioxides, to gain theoretical insights into their electronic properties. researchgate.net Methods like B3LYP with various basis sets (e.g., 6.31G**, lanl2dz, cc-pVTZ) are commonly employed. researchgate.netresearchgate.net These calculations help in understanding the absorption spectra and the Highest Occupied Molecular Orbital (HOMO)–LUMO gap, which are critical for predicting the molecule's reactivity and electronic transitions. researchgate.net

DFT has also been used to predict key physicochemical parameters that govern the behavior of quinoxaline derivatives in different environments. nsf.gov Calculations can estimate redox potentials, tautomerization energies, and pKa values, which are vital for understanding how the molecule will behave in a biological system. nsf.gov For example, DFT calculations on quinoxaline-2-carboxylic acid, a related scaffold, helped rationalize trends in tautomerization energetics. nsf.gov The ability of DFT to predict the electrochemical properties of quinoxaline derivatives has been systematically investigated, with methods like B3LYP/cc-pVTZ showing good correlation with experimental data for properties such as the first reduction potential of the diazine ring. researchgate.net

| Parameter | Computational Method | Significance | Reference |

|---|---|---|---|

| HOMO-LUMO Gap | CAM-B3LYP/Lanl2dz | Indicates chemical reactivity and kinetic stability. | researchgate.net |

| Redox Potentials | B3LYP/cc-pVTZ | Predicts electrochemical behavior and potential for bioreduction. | researchgate.netnsf.gov |

| Tautomerization Energy | B3LYP/Def2-TZVPPD | Assesses the relative stability of different tautomeric forms. | nsf.gov |

| Dipole Moment | CAM-B3LYP/Lanl2dz | Evaluates polarity and potential for nonlinear optical (NLO) properties. | researchgate.net |

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. This method provides detailed insights into the stability of protein-ligand complexes, conformational changes, and the nature of binding interactions.

MD simulations have been instrumental in understanding how quinoxaline-containing compounds interact with their biological targets. For example, simulations of echinomycin, an antibiotic that features a quinoxaline-2-carboxamide (B189723) system, have been used to analyze its binding to DNA. uah.es These studies revealed the importance of specific hydrogen bonds between the alanine (B10760859) residues of the drug and the guanine (B1146940) bases of DNA, which determine the compound's strong affinity for CpG steps. uah.es The simulations also highlighted how electrostatic interactions between the quinoxaline chromophores and the DNA base pairs contribute to binding specificity. uah.es

In the context of kinase inhibition, MD simulations have been applied to various quinoxaline derivatives to assess the stability of their docked complexes with target proteins. nih.govmdpi.com Simulations of 2-piperazinyl quinoxaline derivatives bound to the c-Kit tyrosine kinase receptor helped to confirm the stability of the binding mode predicted by docking studies. nih.govrsc.org By analyzing the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time (e.g., 100 ns), researchers can confirm that the ligand remains stably bound within the active site and that the protein's secondary structure is maintained. mdpi.com Such simulations provide a dynamic view of the compound-target interaction, which is essential for validating binding hypotheses and guiding further optimization. ucr.edu

| System Studied | Simulation Goal | Key Findings | Reference |

|---|---|---|---|

| Echinomycin (contains quinoxaline-2-carboxamide) with DNA | Analyze binding stability and specificity. | Identified key hydrogen bonds and electrostatic interactions determining affinity for CpG steps. | uah.es |

| 2-Piperazinyl quinoxaline derivatives with c-Kit tyrosine kinase | Investigate the stability of the predicted binding pose. | Confirmed stable binding within the catalytic cavity of the receptor. | nih.govrsc.org |

| Quinoline-3-carboxamide derivatives with PIKK family kinases | Assess protein-ligand stability and structural flexibility. | Trajectory analysis confirmed the stability of the protein's secondary structure upon ligand binding. | mdpi.com |

In Silico Screening and Virtual Library Design for Novel Derivatives

In silico screening and virtual library design are cornerstones of modern drug discovery, enabling the rapid evaluation of large numbers of compounds and the focused design of new molecules with desired properties. These computational approaches have been applied to the quinoxaline scaffold to discover and optimize new bioactive agents.

Pharmacophore modeling is a common in silico technique used to identify the essential three-dimensional arrangement of chemical features required for biological activity. For quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives, pharmacophore models have been generated based on compounds with known antimycobacterial activity. nih.govdntb.gov.ua One such model consisted of features like an aromatic ring, multiple hydrophobes, hydrogen bond acceptors, and a hydrogen bond donor, providing a template for identifying new active compounds. nih.gov These models can be used to screen virtual libraries for molecules that fit the pharmacophore, prioritizing them for synthesis and testing. nih.govdntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For 3-arylquinoxaline-2-carbonitrile di-N-oxides, 3D-QSAR models have been developed that can predict the trypanocidal activity of newly designed compounds. researchgate.net

Building on these in silico insights, researchers can design and synthesize focused libraries of novel derivatives. A key aspect of this process is the development of robust synthetic routes applicable to parallel synthesis, allowing for the efficient creation of a diverse set of 2-carboxamide-3-amino-substituted quinoxalines. nih.gov The concept of a "virtual library"—the theoretical assembly of all molecules that can be made from a given scaffold and available reagents—guides the selection of a smaller, more manageable set of compounds for actual synthesis, balancing diversity with a focus on predicted activity. mdpi.comdrugdesign.org

Prediction of Chemical Reactivity and Stability Profiles

Understanding the chemical reactivity and stability of a compound is critical for its development as a therapeutic agent. Computational methods, particularly DFT, are frequently used to predict these profiles for quinoxaline derivatives, offering insights that can prevent late-stage failures in drug development.

Theoretical calculations can predict the susceptibility of the quinoxaline ring system to various chemical transformations. Studies have used DFT to model potential degradation pathways, such as tautomerization, Michael attack, or dimerization. nsf.gov For example, investigations into quinoxaline derivatives for redox flow batteries revealed that tautomerization of the reduced form can be a primary degradation mechanism. nsf.gov DFT calculations were used to rationalize the tautomerization energetics and identify structural features that confer greater stability, leading to the design of more robust molecules. nsf.gov

The reactivity of the quinoxaline scaffold can also be influenced by its electronic properties. The synthesis of various quinoxaline derivatives often involves exploiting the reactivity of different positions on the heterocyclic ring system. mdpi.comresearchgate.net For instance, the presence of N-oxide fragments in quinoxaline 1,4-dioxides significantly enhances their reactivity and is often linked to their biological mechanism of action, which can involve bioreduction within target cells or parasites. researchgate.netmdpi.com Experimental observations, such as the instability of certain quinoxaline 1,4-dioxides in the presence of bases, provide crucial data that can be rationalized and predicted through computational stability analyses. mdpi.com By predicting these reactivity and stability profiles, computational chemistry guides the synthesis of derivatives with improved chemical robustness and desired biological activity.

Emerging Research Directions and Future Perspectives

Development of Multi-Target Directed Ligands based on the Quinoxaline (B1680401) Scaffold

The traditional "one-target, one-drug" paradigm is often insufficient for treating complex, multifactorial diseases such as cancer and neurodegenerative disorders like Alzheimer's. nih.gov This has led to a shift towards the design of Multi-Target Directed Ligands (MTDLs), which are single chemical entities capable of interacting with multiple biological targets simultaneously. nih.govrsc.org The quinoxaline scaffold is a promising framework for the development of MTDLs due to its versatile chemical nature and its established role as a "privileged" structure in medicinal chemistry. mdpi.comresearchgate.netsci-hub.se

Researchers are exploring the synthesis of MTDLs by fusing or merging the 3-aminoquinoxaline-2-carboxamide core with other known pharmacophores. nih.gov This approach aims to create hybrid molecules that can, for example, concurrently inhibit key enzymes, modulate different receptors, or interfere with multiple pathological pathways. nih.gov In the context of Alzheimer's disease, a quinoxaline-based MTDL could be designed to inhibit acetylcholinesterase (AChE), modulate monoamine oxidase (MAO) enzymes, and prevent the aggregation of amyloid-β peptides. nih.gov The development of such multipotent drugs may offer improved efficacy and reduce the potential for drug-drug interactions that can occur with combination therapies. nih.gov

| Scaffold Type | Target Combination | Therapeutic Area | Rationale |

|---|---|---|---|

| Quinoxaline Hybrids | Pim-1/Pim-2 Kinases | Oncology | To create pan-Pim inhibitors that address the redundant functions of Pim isoforms in promoting tumor survival and drug resistance. nih.gov |

| Tacrine-Tryptophan Hybrids | Acetylcholinesterase (AChE) / Other AD Targets | Alzheimer's Disease | Combining the AChE inhibitory properties of tacrine (B349632) with other functionalities to address the multifactorial nature of Alzheimer's. acs.org |

| Phenol–triazole Ligands | Metal Ion Chelation / Aβ Aggregation / Oxidative Stress | Alzheimer's Disease | To simultaneously address metal dysregulation, amyloid plaque formation, and oxidative damage, which are all implicated in Alzheimer's pathology. rsc.org |

| Isatin-Quinoxaline Hybrids | Tyrosine Kinases / P-glycoprotein Efflux Pump | Oncology (MDR Cancers) | To combine the kinase inhibitory effects of isatin (B1672199) derivatives with a quinoxaline moiety that may help overcome multidrug resistance. nih.gov |

Strategies for Overcoming Drug Resistance Mechanisms

Drug resistance is a major obstacle in the treatment of both infectious diseases and cancer, rendering many potent therapeutic agents ineffective over time. sci-hub.senih.gov Quinoxaline derivatives, including those based on the 3-aminoquinoxaline-2-carboxamide structure, are being actively investigated as a means to circumvent these resistance mechanisms. nih.govnih.gov

One key strategy involves designing quinoxaline derivatives that can evade or inhibit the cellular machinery responsible for resistance. For instance, in cancer, Pim kinases contribute to drug resistance; therefore, developing quinoxaline-based pan-Pim inhibitors is a promising approach to restore chemosensitivity to other chemotherapeutic drugs. nih.gov In infectious diseases, resistance to first-line drugs for tuberculosis and malaria is a critical public health issue. nih.gov Research has shown that certain quinoxaline-1,4-dioxide derivatives exhibit potent activity against drug-resistant strains of Mycobacterium tuberculosis and chloroquine-resistant Plasmodium falciparum. nih.gov The proposed mechanisms often involve the unique bio-reductive activation of the N-oxide groups under hypoxic conditions, a feature of the microenvironment of both tumors and certain bacterial infections. nih.gov

Future research will focus on several key strategies:

Efflux Pump Inhibition: Designing derivatives that can block efflux pumps, which are cellular transporters that actively expel drugs from the cell, thereby restoring intracellular drug concentrations. consensus.app

Enzymatic Degradation Blockade: Creating compounds that are poor substrates for or inhibitors of the enzymes that bacteria or cancer cells use to neutralize drugs. consensus.app

Bypassing Target Mutations: Developing molecules that can bind to altered targets or inhibit alternative, essential pathways, thus overcoming resistance caused by mutations in the primary drug target.

| Quinoxaline Derivative Class | Resistant To | Disease | Potential Mechanism/Strategy |

|---|---|---|---|

| Quinoxaline-2-carboxylic acid analogues | Chemotherapeutic Drugs | Cancer (e.g., AML, Colorectal Carcinoma) | Dual inhibition of Pim-1 and Pim-2 kinases, which are implicated in promoting survival signals and multidrug resistance. nih.gov |

| 3-Arylquinoxaline-carbonitrile derivatives | Chloroquine | Malaria | Demonstrated superior activity against chloroquine-resistant strains of P. falciparum. nih.gov |

| Quinoxaline-2-carboxamide (B189723) 1,4-di-N-oxide derivatives | Isoniazid, Rifampicin | Tuberculosis (MDR-TB) | The 1,4-di-N-oxide groups are crucial for activity against resistant M. tuberculosis, showing more potency than some second-line drugs. nih.gov |

Exploration of Novel Synthetic Methodologies for Complex 3-Aminoquinoxaline-2-carboxamide Derivatives

The generation of diverse and complex molecular libraries is essential for discovering new therapeutic agents. Research in this area is focused on developing robust, efficient, and versatile synthetic routes to novel 3-aminoquinoxaline-2-carboxamide derivatives. nih.gov A key goal is to create methods suitable for parallel synthesis, which allows for the rapid production of a large array of related compounds for high-throughput screening. nih.gov

One successful approach involves a multi-step process that can be adapted for library generation, including purification strategies using solid-phase extraction (SPE). nih.gov Other innovative methods focus on creating complex fused heterocyclic systems. For example, palladium-catalyzed reactions of 3-chloroquinoxalin-2-amines with internal alkynes have been used to synthesize pyrrolo[2,3-b]quinoxalines. Furthermore, new one-pot multicomponent reactions are being explored to build complex scaffolds efficiently. nih.gov The synthesis of 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides and their subsequent modification via nucleophilic substitution with moieties like piperazine (B1678402) represents a strategy to create derivatives with modulated pharmacological properties, such as improved water solubility or altered antimicrobial activity. nih.gov

| Methodology | Starting Materials | Product Type | Key Feature |

|---|---|---|---|

| Parallel Synthesis Route | Varies | Diverse 2-carboxamide-3-amino-substituted quinoxalines | Robust method developed for creating a library of compounds, utilizing solid-phase extraction (SPE) for purification. nih.gov |

| Palladium-Catalyzed Annulation | 3-Chloroquinoxalin-2-amines, internal alkynes | Pyrrolo[2,3-b]quinoxalines | Provides access to complex, fused heterocyclic systems with potential biological activity. |

| Nucleophilic Substitution on a Halogenated Core | 2,3-Dichloroquinoxaline, anilines | N-Aryl substituted 3-chloroquinoxalin-2-amines | A practical and versatile method for introducing aryl amine diversity to the quinoxaline scaffold. |

| One-Pot Multicomponent Reaction | Isatin, 2-(piperazin-1-yl)quinoxaline, metformin, etc. | Hybrid molecules (e.g., 2-piperazinyl quinoxaline linked isatin-based N-Mannich bases) | Green synthesis approach using a magnetic nanocatalyst to efficiently create complex, multi-pharmacophore molecules. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Quinoxaline Drug Discovery Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster and more cost-effective. accscience.comnih.gov These computational tools are particularly valuable for navigating the vast chemical space of possible quinoxaline derivatives. nih.govdrughunter.com AI/ML can be applied at nearly every stage of drug development, from initial hit identification to lead optimization. nih.gov

Machine learning models, such as those based on Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR), are being developed to predict the biological activities and physicochemical properties of novel quinoxaline compounds before they are synthesized. researchgate.netdinus.ac.idscite.ai For instance, various ML algorithms have been successfully used to predict the corrosion inhibition efficiency of quinoxaline derivatives, demonstrating the power of these models to correlate chemical structure with a specific function. dinus.ac.idpolibatam.ac.idresearchgate.net

In drug discovery, these approaches are used to:

Screen Virtual Libraries: Rapidly evaluate millions of virtual compounds to identify those with the highest probability of being active against a specific biological target. nih.gov

Predict ADMET Properties: Forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of new molecules, helping to eliminate candidates with poor drug-like properties early in the process. nih.gov

De Novo Drug Design: Employ generative AI models to design entirely new molecules from scratch that are optimized for binding to a target and possess favorable pharmacokinetic profiles. accscience.com

Identify New Targets: Analyze large biological datasets to identify novel proteins or pathways that could be targeted by quinoxaline-based drugs. accscience.com

The use of AI/ML is expected to significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the journey from a promising scaffold like 3-aminoquinoxaline-2-carboxamide to a clinical drug candidate. drughunter.comresearchgate.net

| AI/ML Approach | Application Area | Objective | Key Finding/Advantage |

|---|---|---|---|

| QSPR/QSAR Models (e.g., XGBoost, GBR, SVR) | Materials Science / Medicinal Chemistry | Predict corrosion inhibition efficiency or biological activity of quinoxaline compounds. researchgate.netdinus.ac.idpolibatam.ac.id | Demonstrates a strong correlation between molecular structure and activity, allowing for predictive modeling and reducing empirical testing. dinus.ac.id |

| Genetic Algorithms | Medicinal Chemistry | Develop QSAR models for predicting the activity of quinoxaline derivatives. scite.ai | Offers a distinct approach from other common ML algorithms for exploring structure-activity relationships. scite.ai |

| Deep Learning / Neural Networks | General Drug Discovery | Predict ADMET properties, identify hit/lead compounds, design novel molecules. nih.govnih.gov | Can handle massive datasets and complex, non-linear relationships to accelerate multiple stages of the drug discovery pipeline. nih.gov |

| Generative AI (e.g., MTDL-GAN) | Multi-Target Drug Design | Generate novel molecular structures with predicted dual-binding affinity for multiple targets. chemrxiv.org | Highlights the potential to create novel MTDLs with favorable properties that surpass those of some investigational drugs. chemrxiv.org |

Q & A

Q. What are the common synthetic routes for 3-Aminoquinoxaline-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : A widely used approach involves nucleophilic substitution of 2,3-dichloroquinoxaline (DCQX) with ammonia or amine derivatives. DCQX is preferred due to its two reactive chlorine atoms at C2 and C3, enabling selective functionalization. Typical steps include:

Reagent Preparation : Dissolve DCQX in a polar aprotic solvent (e.g., DMF or DMSO).

Nucleophilic Attack : Add excess ammonia (gas or aqueous) under reflux (80–100°C) for 6–12 hours.

Work-Up : Quench with ice-water, extract with ethyl acetate, and purify via column chromatography.

- Key Variables : Solvent polarity, temperature, and stoichiometry of ammonia influence yield. For example, DMF enhances solubility but may require higher temperatures for completion .

- Optimization Table :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF | Increases solubility of DCQX |

| Temperature | 90°C | Balances reaction rate vs. side reactions |

| Ammonia Stoichiometry | 3:1 (excess) | Drives reaction to completion |

Q. How can researchers confirm the purity and structural integrity of 3-Aminoquinoxaline-2-carboxamide?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Compare and NMR spectra with literature data to verify amine and carboxamide functional groups.

- HPLC : Employ a C18 column with UV detection (λ = 254 nm) to assess purity (>95% preferred).

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]).

- Elemental Analysis : Validate C, H, N composition against theoretical values.

- Example: In related quinoxaline derivatives, NMR coupling constants (e.g., J = 8.2 Hz for aromatic protons) help distinguish regioisomers .

Q. What safety protocols are critical when handling 3-Aminoquinoxaline-2-carboxamide in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS Category 2/2A hazards) .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Storage : Keep in a tightly sealed container at 2–8°C in a dry, ventilated area. Avoid strong oxidizers (e.g., peroxides) due to incompatibility risks .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 3-Aminoquinoxaline-2-carboxamide derivatives?

- Methodological Answer :

- Data Triangulation : Cross-validate findings using multiple assays (e.g., enzyme inhibition, cytotoxicity, and metabolic stability tests).

- Metabolite Tracking : Use LC-MS to identify degradation products or active metabolites that may explain divergent results. For example, methylated quinoxaline metabolites (e.g., 3-Methylquinoxaline-2-carboxylic Acid) exhibit altered bioactivity .

- Statistical Analysis : Apply ANOVA or machine learning to distinguish noise from biologically significant trends.

Q. What strategies mitigate challenges in scaling up 3-Aminoquinoxaline-2-carboxamide synthesis?

- Methodological Answer :

- Solubility Management : Switch to greener solvents (e.g., ethanol/water mixtures) to improve scalability and reduce toxicity.

- Catalysis : Explore Pd-mediated cross-coupling for regioselective amination, reducing byproducts.

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time.

- Case Study : Microwave-assisted synthesis (e.g., 80°C, 30 min) reduced reaction time by 50% in analogous quinoxaline derivatives .

Q. How can computational methods guide the design of 3-Aminoquinoxaline-2-carboxamide analogs with enhanced pharmacokinetic properties?

- Methodological Answer :

- Molecular Docking : Screen analogs against target proteins (e.g., kinase enzymes) to predict binding affinity.

- QSAR Modeling : Corrogate structural features (e.g., logP, polar surface area) with bioavailability using software like Schrödinger or MOE.

- ADMET Prediction : Tools like SwissADME forecast absorption, metabolism, and toxicity. For instance, reducing logP (<3) may improve aqueous solubility.

Data Contradiction Analysis Framework

| Step | Action | Example |

|---|---|---|

| 1 | Replicate experiments | Repeat synthesis and bioassays under identical conditions. |

| 2 | Control variables | Standardize solvent purity, temperature, and reagent sources. |

| 3 | Cross-validate assays | Compare enzyme inhibition (IC50) with cell-based viability (MTT assay). |

| 4 | Publish raw data | Share NMR/HPLC chromatograms in supplementary materials. |

| Based on qualitative research principles for iterative data validation . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.